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molecular formula C7H7N3S B8482799 3-(methylthio)-1H-pyrazolo[3,4-c]pyridine

3-(methylthio)-1H-pyrazolo[3,4-c]pyridine

Cat. No. B8482799
M. Wt: 165.22 g/mol
InChI Key: YSSTTWOELGUKSN-UHFFFAOYSA-N
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Patent
US09206191B2

Procedure details

To a solution of 3-iodo-1H-pyrazolo[3,4-c]pyridine 3 (9.5 g, 38.8 mmol) in DMSO (20 mL) was added aq. MeSNa (wt. 20%, 40 mL, 116 mmol), followed by CuI (270 mg, 1.94 mmol). The mixture was degassed and refilled with nitrogen. The reaction was heated at 150° C. overnight. After cooled to RT, the volatiles were removed and the residue was purified by column (PE/EtOAc=2/1 to 1/1) to give 3-(methylthio)-1H-pyrazolo[3,4-c]pyridine (3.2 g, yield: 50%) as a yellow solid. MS obsd. (ESI+) [(M+H)+] 166.0.
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
MeSNa
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
270 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[C:10]2[C:5](=[CH:6][N:7]=[CH:8][CH:9]=2)[NH:4][N:3]=1.C(S)[CH2:12][S:13]([O-])(=O)=O.[Na+]>CS(C)=O.[Cu]I>[CH3:12][S:13][C:2]1[C:10]2[C:5](=[CH:6][N:7]=[CH:8][CH:9]=2)[NH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
IC1=NNC2=CN=CC=C21
Name
MeSNa
Quantity
40 mL
Type
reactant
Smiles
C(CS(=O)(=O)[O-])S.[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
CuI
Quantity
270 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was degassed
ADDITION
Type
ADDITION
Details
refilled with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
After cooled to RT
CUSTOM
Type
CUSTOM
Details
the volatiles were removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by column (PE/EtOAc=2/1 to 1/1)

Outcomes

Product
Name
Type
product
Smiles
CSC1=NNC2=CN=CC=C21
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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